2-Methoxyethoxymethyl chloride

Catalog No.
S588776
CAS No.
3970-21-6
M.F
C4H9ClO2
M. Wt
124.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethoxymethyl chloride

CAS Number

3970-21-6

Product Name

2-Methoxyethoxymethyl chloride

IUPAC Name

1-(chloromethoxy)-2-methoxyethane

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

InChI

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3

InChI Key

BIAAQBNMRITRDV-UHFFFAOYSA-N

SMILES

COCCOCCl

Synonyms

1-(Chloromethoxy)-2-methoxyethane; 2,5-Dioxahexyl Chloride; 2-(Chloromethoxy)ethoxymethane; 2-Methoxyethoxymethyl chloride; Chloromethyl 2-Methoxyethyl Ether; Methoxyethoxymethyl Chloride; β-Methoxyethoxymethyl Chloride; MEM Chloride; MEM-Cl

Canonical SMILES

COCCOCCl

The exact mass of the compound 2-Methoxyethoxymethyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxyethoxymethyl chloride (MEM-Cl, CAS 3970-21-6) is a specialized, bidentate acetal-type protecting group reagent widely used in organic synthesis to protect alcohols and phenols as MEM ethers. While it shares functional similarities with the simpler methoxymethyl (MOM) group, MEM-Cl incorporates an additional ether oxygen that fundamentally alters its chemical behavior. Baseline properties include robust stability under strong bases, organometallic reagents, oxidants, and mild acids, combined with a unique susceptibility to selective cleavage via Lewis acids [1]. This combination of stability and orthogonal reactivity makes MEM-Cl a critical procurement choice for complex, multi-step synthetic sequences where standard protecting groups lack the necessary chemoselectivity.

Generic substitution of MEM-Cl with the cheaper, structurally simpler MOM-Cl (methoxymethyl chloride) frequently fails in both process scale-up and complex asymmetric synthesis. MOM-Cl lacks the secondary methoxyethoxy oxygen, depriving the resulting protected intermediate of bidentate chelation capabilities. This absence of chelation can catastrophically degrade stereoselectivity and yield in downstream metal-mediated reactions, such as directed lithiation or Reformatsky additions [1]. Furthermore, MOM-Cl is highly volatile and extremely hazardous, whereas MEM-Cl’s higher molecular weight and significantly lower volatility provide a crucial safety and handling advantage during pilot-plant operations, preventing direct interchangeability in procurement [2].

Stereoselective Synthesis Yield Retention

In the pilot-plant synthesis of an αvβ3 integrin antagonist, substituting MEM-Cl with MOM-Cl caused a severe drop in reaction efficiency. The MEM-protected intermediate maintained high diastereoselectivity (>99% de) and high yield, whereas the MOM-protected analog afforded only a 33% overall yield, forcing the retention of MEM-Cl despite its higher reagent cost [1].

Evidence DimensionOverall yield in stereoselective Reformatsky sequence
Target Compound DataHigh yield, >99% de (MEM ether)
Comparator Or Baseline33% overall yield (MOM ether)
Quantified Difference>60% yield loss when substituting MEM with MOM
Conditionstert-butyl bromoacetate, activated zinc, THF, 50 °C

Demonstrates that MEM-Cl is indispensable for specific stereoselective transformations where its unique chelating properties drive reaction efficiency.

Orthogonal Cleavage via Lewis Acid Chelation

The extra ether oxygen in MEM-Cl allows for bidentate coordination to Lewis acids. Consequently, MEM ethers can be selectively cleaved using ZnBr2 or TiCl4, conditions under which MOM and THP (tetrahydropyranyl) ethers remain completely stable [1].

Evidence DimensionCleavage susceptibility under Lewis acid conditions (ZnBr2/TiCl4)
Target Compound DataRapidly cleaved via bidentate chelation
Comparator Or BaselineMOM and THP ethers remain stable
Quantified DifferenceBinary (Cleaved vs. Stable)
ConditionsZnBr2 or TiCl4 in anhydrous solvent

Allows chemists to design complex multi-step syntheses with sequential deprotection, justifying MEM-Cl selection over cheaper acetal reagents.

Volatility and Handling Safety Profile

MOM-Cl is a highly volatile liquid (boiling point 55–59 °C at 760 mmHg) and a known potent carcinogen, posing severe inhalation risks. In contrast, MEM-Cl has a significantly lower volatility (boiling point 50–52 °C at 13 mmHg), meaning it remains a stable, low-vapor-pressure liquid at standard atmospheric conditions, simplifying engineering controls during scale-up [1].

Evidence DimensionBoiling point / Volatility
Target Compound Data50–52 °C at 13 mmHg (low volatility at atm pressure)
Comparator Or Baseline55–59 °C at 760 mmHg (MOM-Cl, highly volatile)
Quantified Difference~100 °C difference in atmospheric boiling point
ConditionsStandard laboratory / pilot plant handling

Reduces inhalation exposure risks and lowers the burden on vapor-control infrastructure during bulk procurement and processing.

Complex Polyol and Macrolide Synthesis

Because MEM can be selectively cleaved with ZnBr2 while leaving MOM, THP, or benzyl ethers intact, MEM-Cl is the premier choice for protecting specific hydroxyls in multi-step natural product syntheses requiring orthogonal deprotection sequences [1].

Stereodirected Alkylation and Reformatsky Reactions

The bidentate chelating ability of the MEM group directs metal-mediated reactions (such as zinc-enolate additions). It is prioritized over MOM-Cl in asymmetric syntheses where the protecting group must actively participate in transition-state stabilization to ensure high diastereomeric excess [2].

Pilot-Plant Scale API Manufacturing

When an acetal-type protecting group is required at scale, MEM-Cl is often selected over MOM-Cl to mitigate the severe inhalation hazards associated with highly volatile chloromethyl ethers, simplifying environmental health and safety (EHS) compliance [3].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (17.39%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3970-21-6

Wikipedia

2-Methoxyethoxymethyl chloride

General Manufacturing Information

Ethane, 1-(chloromethoxy)-2-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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